Beta-Amyloid (17-42) is a peptide fragment derived from the amyloid precursor protein. This compound is of significant interest in the field of neurobiology due to its association with Alzheimer's disease and other neurodegenerative disorders. The peptide consists of 26 amino acids, and its aggregation into plaques is a hallmark of Alzheimer's pathology. Understanding the properties, synthesis, and mechanisms of action of Beta-Amyloid (17-42) is crucial for developing therapeutic strategies against related diseases.
Beta-Amyloid (17-42) originates from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The specific sequence of amino acids in this peptide plays a critical role in its propensity to aggregate and form fibrils, leading to neurotoxicity. The peptide is primarily found in the brain, where it accumulates in the extracellular space, contributing to the formation of amyloid plaques.
Beta-Amyloid (17-42) can be classified as a neurotoxic peptide and is categorized under amyloid peptides. It falls within the broader family of amyloid-beta peptides, which vary in length and structure. This particular fragment is notable for its aggregation properties and its role in neuronal damage.
The synthesis of Beta-Amyloid (17-42) can be achieved through solid-phase peptide synthesis or recombinant DNA technology.
The choice of synthesis method depends on factors such as yield, purity, and cost. Solid-phase synthesis allows for high-throughput production but may require extensive purification steps. In contrast, recombinant methods can produce larger quantities but may involve complex downstream processing.
The molecular structure of Beta-Amyloid (17-42) consists of a linear chain of amino acids with specific folding that contributes to its aggregation properties. The sequence includes hydrophobic regions that facilitate intermolecular interactions leading to fibril formation.
The structural conformation can be studied using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into its aggregation state.
Beta-Amyloid (17-42) undergoes various chemical reactions that are crucial for its biological activity:
The kinetics of aggregation can be studied using techniques like thioflavin T fluorescence assays, which provide quantitative data on fibril formation over time.
The mechanism by which Beta-Amyloid (17-42) exerts its effects involves several steps:
Studies have shown that oligomeric forms of Beta-Amyloid are more toxic than fibrillar aggregates, emphasizing their role in early neurodegenerative processes.
Thermal stability studies indicate that Beta-Amyloid (17-42) exhibits significant conformational changes at elevated temperatures, which can lead to increased aggregation rates.
Beta-Amyloid (17-42) has several applications in research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3